1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-5-3-4-6-11(9)14-8-10(12)7-13-14/h7-9,11H,2-6,12H2,1H3 |
InChI Key |
QZTGJSUTDBJJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Methodology:
Preparation of the hydrazine derivative:
Synthesize or procure 2-ethylcyclohexylhydrazine as the primary amine component.Condensation with 1,3-dicarbonyl compounds:
React 2-ethylcyclohexylhydrazine with a suitable 1,3-dicarbonyl compound such as ethyl acetoacetate or acetylacetone under reflux conditions in ethanol or acetic acid, facilitating cyclization to form the pyrazole ring.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, acetic acid |
| Temperature | Reflux (~80-100°C) |
| Duration | 4-8 hours |
| Catalyst | None or acid catalyst (e.g., acetic acid) |
Advantages:
- Straightforward and high-yielding.
- Suitable for introducing various substituents at the N-1 position via the hydrazine derivative.
Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones or Aldehydes
This method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, which can be tailored to incorporate the 2-ethylcyclohexyl group.
Procedure:
- Synthesize or obtain a 2-ethylcyclohexyl-substituted α,β-unsaturated ketone or aldehyde .
- React with hydrazine hydrate under mild conditions, often with refluxing in ethanol or acetic acid, to promote cyclization.
Key Points:
- The substituent on the α,β-unsaturated system directs the formation of the desired N-substituted pyrazole.
- Reaction typically proceeds via nucleophilic addition followed by cyclization and dehydration.
Sonication-Assisted Cyclization Using Cyanide and Hydrazine
Recent advances have demonstrated the efficiency of sonication in pyrazole synthesis, especially from simpler precursors.
Method:
- Cyclize cyanide derivatives with hydrazine hydrate under ultrasonic irradiation, which accelerates the reaction and enhances yields.
Application to 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine:
- Starting from a cyano precursor bearing the 2-ethylcyclohexyl group, sonication facilitates rapid cyclization to produce the target compound.
Advantages:
- Short reaction times.
- Mild conditions.
- High efficiency.
Amination of Pyrazole Derivatives
A more recent and versatile approach involves the direct N-alkylation or N-arylation of pre-formed pyrazoles.
Procedure:
- Synthesize pyrazole-4-carboxaldehyde or pyrazole-4-amine intermediates.
- Alkylate with 2-ethylcyclohexyl halides or related electrophiles under basic conditions.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Base | Potassium carbonate, sodium hydride |
| Solvent | Dimethylformamide, acetonitrile |
| Temperature | Room temperature to reflux |
Outcome:
- Selective N-alkylation yields the target compound with high purity.
Alternative Synthetic Route: Multi-step Functionalization
A comprehensive route involves:
- Preparation of 1H-pyrazol-4-amine via established methods.
- N-alkylation with 2-ethylcyclohexyl halides or sulfonates under suitable conditions (e.g., potassium carbonate in acetonitrile).
- Purification through chromatography.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Hydrazine + 1,3-dicarbonyl | Hydrazine derivative + diketone | Reflux in ethanol/acetic acid | 4-8 hrs | 70-85 | Classical, versatile |
| Hydrazine + α,β-unsaturated | Substituted enone/aldehyde | Reflux in ethanol | 4-6 hrs | 65-78 | Substituent-directed |
| Sonication of cyanide + hydrazine | Cyanide precursor + hydrazine | Ultrasonic irradiation | 1-2 hrs | 60-75 | Rapid, efficient |
| N-alkylation of pre-formed pyrazoles | Pyrazole-4-amine + halide | Base in DMF/ACN | Room temp to reflux | 55-80 | High regioselectivity |
Final Remarks
The synthesis of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is best approached through a combination of classical cyclization techniques and modern sonication-assisted methods, with the latter offering advantages in reaction speed and environmental impact. The selection of specific routes should consider the availability of starting materials, desired purity, and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Aromatic substituents (e.g., p-tolyl in ) are critical for TNF-α inhibition, while aliphatic groups (e.g., cyclohexyl in ) may optimize pharmacokinetics.
- Halogenated analogs (e.g., 3-chloropyridinyl in ) exhibit improved metabolic stability due to electron-withdrawing effects.
Polar groups like methoxyethyl () improve aqueous solubility but may reduce membrane permeability.
Steric and Conformational Influence :
Key Observations:
- Reductive Amination : Common for introducing amine groups (e.g., hydrogenation in ).
- Cross-Coupling : Copper/cesium-based systems () are effective for aryl-pyrazole linkages but may suffer from moderate yields.
Physicochemical Properties
Table 3: Melting Points, Solubility, and Stability
Biological Activity
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 194.28 g/mol. The structure features a pyrazole ring substituted with an ethyl group on the cyclohexyl moiety, contributing to its unique pharmacological profile.
The biological activity of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Specific mechanisms remain to be fully elucidated; however, studies suggest potential interactions with inflammatory pathways and cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study conducted by BenchChem highlighted that derivatives of pyrazole are being explored for their effectiveness against a range of microbial pathogens, suggesting that 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine could possess similar properties.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Preliminary investigations into 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar in structure to 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine have shown promise in inhibiting cell proliferation in cancer cell lines. A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells by disrupting cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial pathogens | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine:
- Antimicrobial Study : In vitro tests showed that a series of pyrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy.
- Anti-inflammatory Research : A study investigated the effects of several pyrazole derivatives on TNF-alpha-induced inflammation in human fibroblasts, revealing that some derivatives significantly reduced cytokine levels.
- Cancer Cell Proliferation : A recent investigation into the effects of pyrazole compounds on various cancer cell lines indicated that these compounds can effectively inhibit proliferation and induce apoptosis through specific signaling pathways .
Q & A
Q. What are the established synthetic routes for 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common route includes nucleophilic substitution between 1H-pyrazol-4-amine derivatives and 2-ethylcyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF at 70–80°C). Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization ensures >90% purity. Optimizing solvent polarity and temperature minimizes side products like N-alkylated isomers .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | 1H-pyrazol-4-amine + 2-ethylcyclohexyl bromide, DMF, 70°C | 65–75% | Competing N-alkylation |
| 2 | Purification (EtOAc/hexane, 3:7) | 85–90% | Isomer separation |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the pyrazole ring and cyclohexyl substitution pattern. Chemical shifts for NH₂ protons appear at δ 4.8–5.2 ppm in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 222.1864 for C₁₁H₂₁N₃).
- X-ray Crystallography : Resolves stereochemistry using SHELX software; thermal displacement parameters clarify conformational flexibility of the ethylcyclohexyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals and electrostatic potential surfaces. Discrepancies in dipole moments or HOMO-LUMO gaps often arise from solvent effects omitted in simulations. Experimental validation via UV-Vis spectroscopy (λmax ~270 nm in methanol) and cyclic voltammetry (oxidation potential at +1.2 V vs. Ag/AgCl) refines computational parameters .
Q. What strategies resolve contradictions in reported biological activity data across different assays?
- Methodological Answer : Discrepancies may stem from assay-specific conditions (e.g., pH, co-solvents). Systematic approaches include:
- Dose-Response Curves : Calculate IC₅₀ values under standardized conditions (e.g., 37°C, pH 7.4).
- Targeted Molecular Docking : AutoDock Vina predicts binding modes to enzymes like kinases or GPCRs. For example, a ΔG of −8.2 kcal/mol suggests strong binding to kinase active sites, guiding IC₅₀ validation .
Q. Table 2: Comparative Bioactivity Profiling
| Assay Type | Target | Observed IC₅₀ (μM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 3.2 ± 0.5 | |
| Antimicrobial | S. aureus | 25.0 ± 2.1 |
Q. How can bioavailability be enhanced without structural modification during preclinical development?
- Methodological Answer :
- Nanoformulation : Encapsulation in PLGA nanoparticles increases aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Pharmacokinetic Optimization : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life from 2.1 to 4.5 hours in murine models .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to compare inter-lab variability in bioactivity assays. Outliers may indicate protocol deviations (e.g., cell passage number, serum concentration) .
- Advanced Crystallography : Twinned crystals require SHELXL’s TWIN/BASF commands for refinement. Residual density maps (<0.3 e⁻/ų) confirm absence of solvent disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
